molecular formula C9H14N2O2 B2515718 rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans CAS No. 2031242-52-9

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans

Cat. No.: B2515718
CAS No.: 2031242-52-9
M. Wt: 182.223
InChI Key: MMDGBGMWWLPAEI-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is characterized by the presence of an oxolane ring substituted with a 1-methyl-1H-imidazol-2-yl group and a methanol group

Preparation Methods

The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, influencing their activity. The oxolane ring and methanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,7-8,12H,2,5-6H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDGBGMWWLPAEI-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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